molecular formula C15H15N B095203 1,4,9-Trimethylcarbazole CAS No. 18024-11-8

1,4,9-Trimethylcarbazole

Cat. No. B095203
CAS RN: 18024-11-8
M. Wt: 209.29 g/mol
InChI Key: RHNKXMFRUHICPK-UHFFFAOYSA-N
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Description

1,4,9-Trimethylcarbazole is a chemical compound with the molecular formula C15H15N . It is also known by other names such as 1,4,8-Trimethylcarbazole .


Synthesis Analysis

The synthesis of carbazole derivatives, including 1,4,9-Trimethylcarbazole, involves various processes. For instance, 1,4-Dimethylcarbazole-3-carbaldehyde can be condensed with aminoacetaldehyde diethyl acetal, and the Schiff’s base formed is then hydrogenated before conversion into the N-tosyl derivative . The latter is cyclised in boiling dilute hydrochloric acid in dioxan to form ellipticine . Another method involves the condensation of 6-methoxy-1-methylindole with hexane-2,5-dione in ethanol containing toluene-p-sulphonic acid to give 7-methoxy-1,4,9-trimethylcarbazole .


Molecular Structure Analysis

The molecular structure of 1,4,9-Trimethylcarbazole consists of 15 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom . The molecular weight is 209.2863 .

Scientific Research Applications

  • Antinociceptive Effect : A study found that 1-(2-trifluoromethylphenyl) imidazole (TRIM), a potent inhibitor of neuronal nitric oxide synthase, exhibits antinociceptive activity in mice, suggesting potential for pain management research (Handy et al., 1995).

  • Synthesis of Ellipticines : Another study focused on the synthesis of ellipticines, a class of compounds with potential antitumor properties, using derivatives of carbazole including 1,4-Dimethylcarbazole-3-carbaldehyde (Jackson et al., 1977).

  • Cocrystals in Drug Solubility : The creation of cocrystals with 1,4-dicarboxylic acids to improve the solubility and dissolution rate of drugs like cis-itraconazole, highlighting the role of carbazole derivatives in pharmaceutical development (Remenar et al., 2003).

  • Histamine Receptor Properties : Research on 3-(1H-imidazol-4-yl)propanol derivatives, including carbazole compounds, revealed their potential as histamine H(3) receptor agonists or antagonists, which could have implications for the development of new drugs (Sasse et al., 2002).

  • Organic Light-Emitting Diodes (OLEDs) : Novel carbazole compounds, including carbazole dimers and trimers, were synthesized and tested as host materials for triplet emitters in OLEDs. The study focused on tuning the HOMO level of these compounds without influencing their triplet energy (Brunner et al., 2004).

  • Anti-HIV Activity : Chloro-1,4-dimethyl-9H-carbazole derivatives were found to have anti-HIV activity, with one nitro-derivative showing promise as a lead for the development of novel anti-HIV drugs (Saturnino et al., 2018).

  • Inhibition of Nitric Oxide Synthase : TRIM was found to be a potent inhibitor of neuronal nitric oxide synthase, suggesting its potential use in studying the biological roles of nitric oxide within the central nervous system (Handy & Moore, 1997).

  • Anticancer Drug Research : The synthesis of Schiff bases with carbazole derivatives aimed at finding new treatments for neurodegenerative diseases, showcasing the potential use of carbazole compounds in the development of neuropsychiatric drugs (Avram et al., 2021).

  • Vascular Responses in Rat Aorta : A study investigating the effects of TRIM on receptor-independent and -dependent vascular responses in rat aorta, suggesting its potential use in studying vascular functions (Selli et al., 2016).

  • Photoinitiators/Photoredox Catalysts : Carbazole scaffold-based compounds were synthesized and proposed as high-performance photoinitiators/photoredox catalysts for free radical polymerization and cationic polymerization of epoxides, indicating their application in 3D printing resins (Mousawi et al., 2017).

properties

IUPAC Name

1,4,9-trimethylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N/c1-10-8-9-11(2)15-14(10)12-6-4-5-7-13(12)16(15)3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHNKXMFRUHICPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C3=CC=CC=C3N(C2=C(C=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00170934
Record name Carbazole, 1,4,9-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00170934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727674
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1,4,9-Trimethylcarbazole

CAS RN

18024-11-8
Record name Carbazole, 1,4,9-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018024118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbazole, 1,4,9-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00170934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4,9-Trimethylcarbazole
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U3C9D5VBD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
AH Jackson, PR Jenkins, PVR Shannon - Journal of the Chemical …, 1977 - pubs.rsc.org
1,4-Dimethylcarbazole-3-carbaldehyde (2a) was condensed with aminoacetaldehyde diethyl acetal, and the Schiff's base was hydrogenated before conversion into the N-tosyl …
Number of citations: 7 pubs.rsc.org
LK Dalton, S Demerac, BC Elmes… - Australian Journal of …, 1967 - CSIRO Publishing
Orthophosphoric acid has been found to accomplish the previously unsuccessful cyclization of azomethines of 3-formylcarbazoles and aminoacetal to substituted pyrido[4,3-b]…
Number of citations: 310 www.publish.csiro.au
FM Deane, CM Miller, AR Maguire… - Journal of Heterocyclic …, 2011 - Wiley Online Library
An improved method for the preparation of 3‐formyl‐1,4‐dimethylcarbazole, a key intermediate in the synthesis of ellipticine, is presented. Conditions of the Vilsmeier‐Haack reaction …
Number of citations: 17 onlinelibrary.wiley.com
R Robinson, JE Saxton - Journal of the Chemical Society (Resumed), 1953 - pubs.rsc.org
… Another product of the reaction, best obtained under slightly varied conditions, was proved to be 1 : 4 : 9-trimethylcarbazole. It was also prepared from 1 : 4-dimethylcarbazole by …
Number of citations: 10 pubs.rsc.org
L Rodriguez-Salvador, E Zaballos-Garcia… - Tetrahedron, 2000 - Elsevier
Thermal cyclisation of 2-azido-3-(carbazol-3-yl)propenoic esters produces the 1,6-dihydropyrrolo[3,2-c]carbazole and not the 1,9-dihydropyrrolo[2,3-b]carbazole whereas, in the case of …
Number of citations: 12 www.sciencedirect.com
P Molina, PM Fresneda, P Almendros - Tetrahedron, 1991 - Elsevier
The aza Wittig-type reaction of iminophosphorane 3, ethyl α-[(triphenylphosphoranylidene) amino]-β-[3-(9-methyl)carbazolyl)acrylate with isocyanates leads to the corresponding pyrido[…
Number of citations: 22 www.sciencedirect.com
V Andre, C Boissart, F Sichel, P Gauduchon… - … /Genetic Toxicology and …, 1997 - Elsevier
The mutagenic potency of nine methylnitrocarbazoles, four methylaminocarbazoles and the methylcarbazole parent compounds was evaluated in Salmonella typhimurium TA98 and …
Number of citations: 12 www.sciencedirect.com
R Mori, A Kato, K Komenoi, H Kurasaki, T Iijima… - European Journal of …, 2014 - Elsevier
Twenty-one types of novel ellipticine derivatives and pyridocarbazoles (5-methoxycarbonyl-11-methyl-6H-pyrido[4,3-b]carbazoles) with a nitrosourea moiety, linked by an oxydiethylene …
Number of citations: 27 www.sciencedirect.com
C Karr Jr - Applied Spectroscopy, 1960 - journals.sagepub.com
A table is presented listing 204 polynuclear heterocyclic aromatics, with three or more aromatic rings, according to increasing values in millimicrons of the longest wavelength …
Number of citations: 4 journals.sagepub.com
AJF Searle, C Gee, RL Willson - Oxygen Radicals in Chemistry and …, 1984 - de Gruyter
Number of citations: 0

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